An In-depth Technical Guide to 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione: A Novel Methionine Sulfone Analog for Research and Drug Development
An In-depth Technical Guide to 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione: A Novel Methionine Sulfone Analog for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine and its metabolites are crucial for cellular function, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The irreversible oxidation of methionine to methionine sulfone represents a significant cellular event, and analogs of methionine sulfone are valuable tools for studying the biological consequences of this process. This technical guide introduces 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, a novel synthetic compound designed as a stable and versatile analog of methionine sulfone. We provide a comprehensive overview of its proposed synthesis, physicochemical properties, and hypothesized mechanism of action. Furthermore, this guide details robust experimental protocols for its evaluation in both in vitro and cell-based assays, complete with anticipated data and visualizations to facilitate its application in research and drug discovery.
Introduction: The Significance of Methionine Oxidation and the Need for Stable Analogs
Methionine, a sulfur-containing essential amino acid, plays a pivotal role in protein synthesis, methylation reactions, and antioxidant defense. Under conditions of oxidative stress, the thioether side chain of methionine is susceptible to oxidation, initially forming methionine sulfoxide and subsequently the irreversible product, methionine sulfone.[1] While the reduction of methionine sulfoxide is a recognized cellular repair mechanism, the accumulation of methionine sulfone can have profound biological consequences, including protein dysfunction and altered cellular signaling.
L-methionine sulfone itself has been shown to inhibit the growth of certain bacteria by disrupting glutamate synthesis.[2] The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in a variety of biologically active compounds, including anticonvulsant and antitumor agents.[3][4] By combining the structural features of methionine sulfone with the hydantoin core, 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione emerges as a promising tool for several research applications:
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Probing Enzyme Active Sites: As a stable analog, it can be used to investigate the binding and inhibition of enzymes that recognize methionine or its oxidized forms.
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Modulating Cellular Pathways: Its potential to interfere with methionine metabolism makes it a candidate for studying cellular responses to nutrient stress and oxidative damage.
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Drug Discovery Lead: The hydantoin moiety offers a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5]
This guide provides the foundational knowledge and experimental framework for researchers to explore the potential of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione in their respective fields.
Proposed Synthesis and Physicochemical Properties
A plausible and efficient synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione can be envisioned through a multi-step process, leveraging established methodologies for hydantoin synthesis and sulfone formation. The proposed synthetic route is outlined below.
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (Intermediate 4)
This step can be achieved via the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins from aldehydes or ketones.[6] In this case, the starting material would be 3-(methylthio)propanal, which can be derived from methionine.
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To a solution of 3-(methylthio)propanal (1 equivalent) in a mixture of ethanol and water, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).
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Heat the reaction mixture in a sealed vessel at 60-80°C for 12-24 hours.
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Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.
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Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione.
Step 2: Oxidation to 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione (Target Compound)
The thioether in the intermediate compound is then oxidized to the corresponding sulfone.
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Dissolve 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
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Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents), portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography.
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final compound, 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound.
| Property | Predicted Value |
| Molecular Formula | C6H10N2O4S |
| Molecular Weight | 206.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and polar organic solvents |
| logP | Predicted to be low, indicating high polarity |
| pKa | Imide protons expected to be weakly acidic |
Hypothesized Mechanism of Action
We hypothesize that 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione acts as a structural and functional mimic of methionine sulfone. Its mechanism of action is likely to involve the competitive inhibition of enzymes that bind to methionine or its oxidized derivatives.
Potential Molecular Targets
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Aminoacyl-tRNA Synthetases: The compound may compete with methionine for binding to methionyl-tRNA synthetase, thereby inhibiting protein synthesis.
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Enzymes of Methionine Metabolism: It could potentially inhibit enzymes involved in the transmethylation and transsulfuration pathways.
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Other Methionine-Binding Proteins: The structural similarity may allow it to interact with other proteins that have a binding pocket for the methionine side chain.
Signaling Pathway Diagram
Caption: Hypothesized competitive inhibition mechanism.
Experimental Protocols for Evaluation
To validate the proposed mechanism of action and characterize the biological activity of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, the following experimental workflows are recommended.
In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potential of the compound against a specific methionine-utilizing enzyme, such as methionyl-tRNA synthetase.
Workflow Diagram:
Caption: Workflow for in vitro enzyme inhibition assay.
Detailed Protocol:
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Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate (e.g., ATP, methionine, tRNA), and the test compound in a suitable solvent (e.g., DMSO).
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Compound Dilution: Perform a serial dilution of the test compound in the assay buffer to obtain a range of concentrations.
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Assay Plate Setup: In a 96-well plate, add the diluted compound, the enzyme, and initiate the reaction by adding the substrate mixture. Include appropriate controls (no enzyme, no inhibitor).
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Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
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Detection: Measure the enzyme activity using a suitable detection method (e.g., absorbance or fluorescence) on a plate reader.
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Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Viability and Proliferation Assay
This protocol assesses the cytotoxic and anti-proliferative effects of the compound on a cancer cell line that is known to be dependent on methionine metabolism.
Workflow Diagram:
